1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone
Overview
Description
1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone is a complex organic compound that features a triazole ring, a fluorophenyl group, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Attachment of the Indene Moiety: This can be done through a series of reactions including reduction and amination to introduce the indene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are likely involved in binding to enzymes or receptors, while the indene moiety may influence the compound’s overall conformation and activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-phenyl-2H-1,2,3-triazol-4-yl]ethanone: Similar structure but lacks the fluorine atom.
1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-yl]ethanone: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone can significantly influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)triazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-12(25)18-19(21-17-11-6-13-4-2-3-5-16(13)17)23-24(22-18)15-9-7-14(20)8-10-15/h2-5,7-10,17H,6,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAGFRBNWOHXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(N=C1NC2CCC3=CC=CC=C23)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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